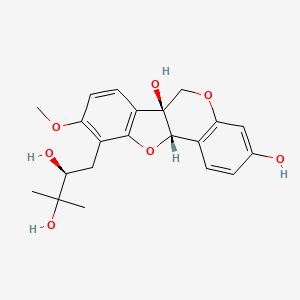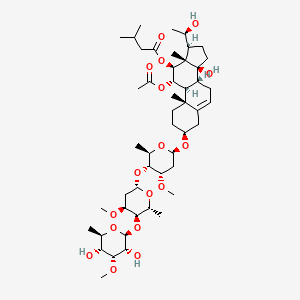
Orientanol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orientanol A is a natural product found in Erythrina variegata and Erythrina sigmoidea with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Elucidation :
- Tanaka et al. (1998) isolated new isoflavanones, including orientanols D-F, from Erythrina orientalis, contributing to the structural understanding of these compounds (Tanaka et al., 1998).
- Peng et al. (2002) identified a new sesquiterpene, orientanone, from Alisma orientalis, revealing a novel structure derived from a guaiane-type carbon skeleton (Peng et al., 2002).
Pharmacological and Biological Activities :
- A study by Liu et al. (2016) found that orientin, a flavonoid, protects myocardial cells against hypoxia-reoxygenation injury through induction of autophagy, demonstrating its potential in cardioprotection (Liu et al., 2016).
- Li et al. (2017) reported that orientin reduces myocardial infarction size and mitigates adverse cardiac remodeling, indicating its therapeutic potential in cardiac diseases (Li et al., 2017).
Application in Functional Foods and Cosmetics :
- Kim et al. (2013) isolated orientin from Lythrum salicaria L., demonstrating its anti-obesity activity, which can be utilized in health functional foods (Kim et al., 2013).
- Lee et al. (2006) explored the cosmeceutical properties of Alisma orientale, identifying components like orientin for their anti-oxidation, whitening, and anti-inflammatory effects (Lee et al., 2006).
Industrial Applications :
- Ren and Wood (2004) discovered that a compound from the red marine alga, similar in structure to orientin, reduces corrosion caused by Desulfotomaculum orientis, suggesting its use in corrosion inhibition (Ren & Wood, 2004).
- Kitagawa et al. (2010) utilized Issatchenkia orientalis in a β-glucosidase expression system for bioethanol production, highlighting its industrial relevance (Kitagawa et al., 2010).
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Orientanol A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in gene expression that promote anti-inflammatory responses . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It also acts as an enzyme inhibitor, blocking the activity of enzymes such as COX and LOX, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects in in vitro and in vivo models . The stability and degradation of this compound can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the importance of this compound in regulating metabolic processes within cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMBVPWOVPEPJ-HFSMHLIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


